2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropylpropanamide 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15827922
InChI: InChI=1S/C17H25N3O/c1-13(18)17(21)20(15-7-8-15)16-9-10-19(12-16)11-14-5-3-2-4-6-14/h2-6,13,15-16H,7-12,18H2,1H3/t13?,16-/m0/s1
SMILES:
Molecular Formula: C17H25N3O
Molecular Weight: 287.4 g/mol

2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropylpropanamide

CAS No.:

Cat. No.: VC15827922

Molecular Formula: C17H25N3O

Molecular Weight: 287.4 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropylpropanamide -

Specification

Molecular Formula C17H25N3O
Molecular Weight 287.4 g/mol
IUPAC Name 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropylpropanamide
Standard InChI InChI=1S/C17H25N3O/c1-13(18)17(21)20(15-7-8-15)16-9-10-19(12-16)11-14-5-3-2-4-6-14/h2-6,13,15-16H,7-12,18H2,1H3/t13?,16-/m0/s1
Standard InChI Key FLQIYJMLFSGQTA-VYIIXAMBSA-N
Isomeric SMILES CC(C(=O)N([C@H]1CCN(C1)CC2=CC=CC=C2)C3CC3)N
Canonical SMILES CC(C(=O)N(C1CC1)C2CCN(C2)CC3=CC=CC=C3)N

Introduction

2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropylpropanamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential applications. This compound includes a pyrrolidine ring, a benzyl group, and a cyclopropyl moiety, which are common motifs in pharmaceuticals. The presence of these functional groups suggests that it may interact with biological targets, making it a candidate for drug development.

Synthesis and Preparation

The synthesis of 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropylpropanamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the benzyl and cyclopropyl groups. This process may require specific catalysts, solvents, and controlled reaction conditions to optimize yield and purity.

StepDescription
1. Formation of Pyrrolidine RingUtilizes precursors such as butane derivatives or proline analogs.
2. Introduction of Benzyl GroupInvolves alkylation reactions with benzyl halides.
3. Introduction of Cyclopropyl GroupRequires cyclopropylation reagents under controlled conditions.

Potential Applications

This compound is of interest in medicinal chemistry due to its structural similarity to known pharmaceuticals. The pyrrolidine ring is a common motif in drugs targeting neurological disorders and other therapeutic areas.

Application AreaPotential Use
Neurological DisordersMay act as a modulator or inhibitor for specific pathways.
Drug DevelopmentServes as a potential lead compound for further modification and optimization.

Research Findings and Biological Activity

While specific biological activities of 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropylpropanamide have not been extensively documented, compounds with similar structures have shown various biological effects. Further research is needed to elucidate its mechanism of action and potential therapeutic effects through in vitro and in vivo studies.

CompoundBiological Activity
Similar Pyrrolidine DerivativesExhibits potential neuroprotective or neuromodulatory effects.
Benzylated PyrrolidinesMay interact with biological receptors or enzymes.

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